methyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Overview
Description
Methyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.12052631 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometry and Structure Analysis
Compounds like pyrimidinium oxides have been studied using mass spectrometry to deduce the structures of pyrolytic products, indicating applications in analytical chemistry for compound identification and structure elucidation (Undheim & Hvistendahl, 1971).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of new pyrimidine and fused pyrimidine derivatives showcases the compound's potential in medicinal chemistry for the development of pharmaceuticals and therapeutic agents (Ahmed et al., 2003).
Receptor Antagonist Development
The development of receptor antagonists, such as the synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, highlights applications in neuroscience and pharmacology for the study and treatment of neurological disorders (Baraldi et al., 1996).
Heterocyclic Chemistry
The preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines and their derivatives demonstrates the compound's relevance in heterocyclic chemistry for creating molecules with potential biological activity (Westerlund, 1980).
Anticonvulsant Activity Evaluation
Studies on derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine for their anticonvulsant activities suggest applications in the development of new treatments for epilepsy and seizure disorders (Wang et al., 2015).
Properties
IUPAC Name |
methyl 4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-13-19-22-26-21(27-28(22)12-25-23(19)33-20(13)24(29)30-2)18-9-8-17(32-18)11-31-16-7-6-14-4-3-5-15(14)10-16/h6-10,12H,3-5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYQYRRPRHFXHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC6=C(CCC6)C=C5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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